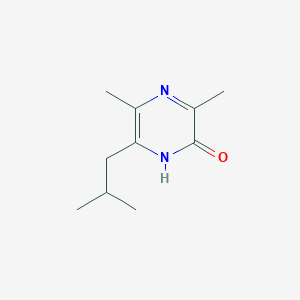![molecular formula C10H16O4 B122403 Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 26845-47-6](/img/structure/B122403.png)
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
概要
説明
Synthesis Analysis
The synthesis of various 1,4-dioxaspiro[4.5]decane derivatives has been explored in several studies. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with different substituents at the 6-position was achieved through alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate . Another study reported the synthesis of all four stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5
科学的研究の応用
- Chemical Synthesis
- Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C10H16O4 . It is used in the field of chemical synthesis.
- This compound can be used as a reagent or intermediate in the synthesis of other complex molecules .
- The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. These could involve various reaction conditions and catalysts, depending on the desired product .
- The outcomes of these synthesis processes would be the production of the desired target molecules. The efficiency and yield of these processes could be quantified using various analytical techniques .
-
Preparation of Arylcyclohexanones Analgesics
- This compound can be used in the preparation of arylcyclohexanones, which are a class of analgesics .
- The specific methods of application or experimental procedures would involve various organic synthesis techniques .
- The outcomes of these processes would be the production of arylcyclohexanones, which could be used as pain relievers .
-
Metalloproteinase Inhibitors
- Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate can also be used in the synthesis of metalloproteinase inhibitors .
- These inhibitors are used in the treatment of various diseases, including cancer and inflammatory disorders .
- The specific methods of application or experimental procedures would involve various organic synthesis techniques .
- The outcomes of these processes would be the production of metalloproteinase inhibitors, which could be used in medical treatments .
-
Therapeutic TRPM8 Receptor Modulators
- This compound can be used in the synthesis of benzimidazole derivatives, which act as therapeutic TRPM8 receptor modulators .
- TRPM8 receptors are involved in various physiological processes, including pain sensation and thermoregulation .
- The specific methods of application or experimental procedures would involve various organic synthesis techniques .
- The outcomes of these processes would be the production of therapeutic TRPM8 receptor modulators, which could be used in medical treatments .
-
Apoptosis Inducing Agents
- This compound can be used in the synthesis of apoptosis inducing agents .
- Apoptosis is a form of programmed cell death that plays a crucial role in maintaining health by eliminating old cells, unnecessary cells, and unhealthy cells .
- The specific methods of application or experimental procedures would involve various organic synthesis techniques .
- The outcomes of these processes would be the production of apoptosis inducing agents, which could be used in medical treatments .
-
Building Block in Organic Synthesis
- Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate can be used as a building block in organic synthesis .
- It can be used in various reactions such as Proline-catalyzed Diels Alder reaction, Stereodivergent synthesis of carbahexofuranoses employing a Wittig olefination-Claisen rearrangement protocol, Wittig reactions, Crotylation reactions, and Asymmetric synthesis of Goniothalesdiol A via stereocontrolled allylation and base-catalyzed oxy-Michael addition .
- The outcomes of these processes would be the production of various organic compounds, which could be used in various fields such as pharmaceuticals, materials science, and more .
Safety And Hazards
特性
IUPAC Name |
methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-12-9(11)8-2-4-10(5-3-8)13-6-7-14-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTIURCKMWHHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445699 | |
| Record name | Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
CAS RN |
26845-47-6 | |
| Record name | Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

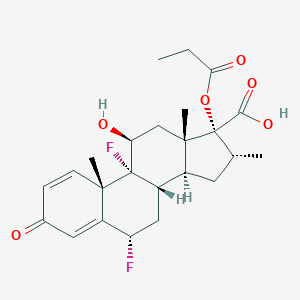
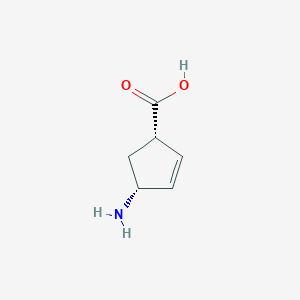
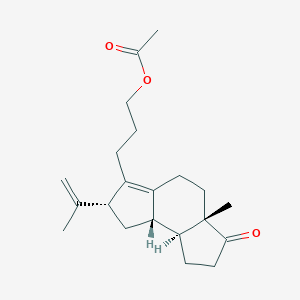
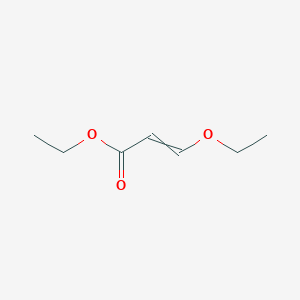
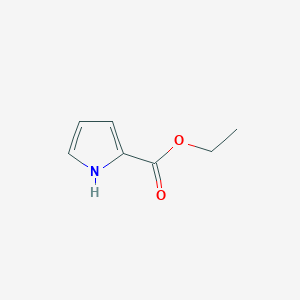
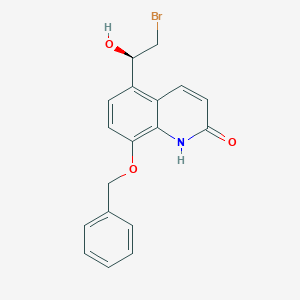
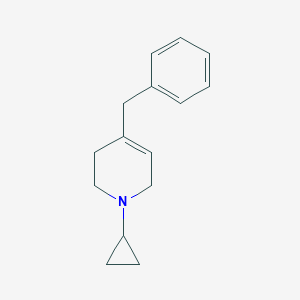
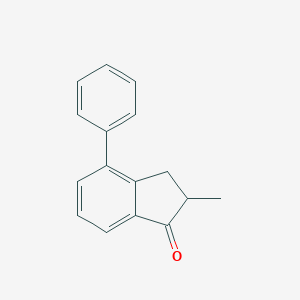
![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)
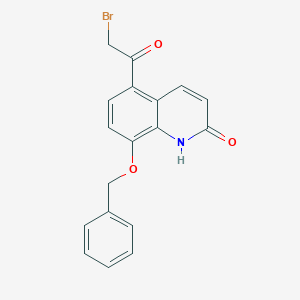
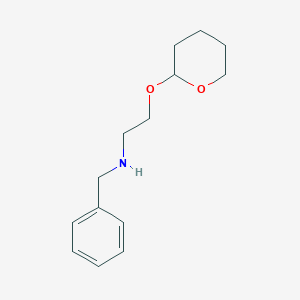
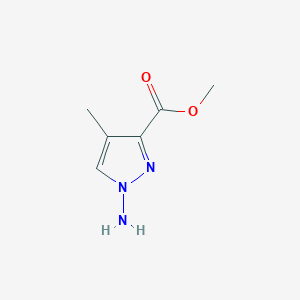
![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)
